[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile
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Overview
Description
[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile is an organic compound with a molecular formula of C13H11NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a 4-methylphenyl group attached to the thiophene ring and an acetonitrile group at the 3-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)thiophen-3-yl]acetonitrile typically involves the reaction of 4-methylphenylthiophene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by the addition of the 4-methylphenylthiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of [5-(4-Methylphenyl)thiophen-3-yl]acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene share structural similarities with [5-(4-Methylphenyl)thiophen-3-yl]acetonitrile.
Phenylacetonitrile derivatives: Compounds such as 4-methylphenylacetonitrile and 4-chlorophenylacetonitrile are structurally related.
Uniqueness
This compound is unique due to the combination of the thiophene ring and the 4-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
649569-58-4 |
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Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C13H11NS/c1-10-2-4-12(5-3-10)13-8-11(6-7-14)9-15-13/h2-5,8-9H,6H2,1H3 |
InChI Key |
RAOILKNIEDCRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CS2)CC#N |
Origin of Product |
United States |
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